8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound belonging to the triazolopyridine class This compound is characterized by its unique structure, which includes a chloro group, a phenylethenyl group, and a trifluoromethyl group attached to a triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck coupling reaction, utilizing palladium catalysts and appropriate ligands.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the triazolopyridine ring or the phenylethenyl group, potentially yielding amines or alkanes.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Amines, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the chloro and phenylethenyl groups can influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3-(2-phenylethenyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(2-Phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the chloro group, potentially affecting its reactivity and applications.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the phenylethenyl group, which may alter its biological activity and chemical behavior.
Uniqueness
The combination of the chloro, phenylethenyl, and trifluoromethyl groups in 8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine imparts unique properties that distinguish it from similar compounds. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H9ClF3N3 |
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Molecular Weight |
323.70 g/mol |
IUPAC Name |
8-chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C15H9ClF3N3/c16-12-8-11(15(17,18)19)9-22-13(20-21-14(12)22)7-6-10-4-2-1-3-5-10/h1-9H |
InChI Key |
BWLZUNQBGJWGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C=C(C=C3Cl)C(F)(F)F |
Origin of Product |
United States |
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